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Compound of Interest

Compound Name: Pinofuranoxin A

Cat. No.: B12417595

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinofuranoxin A is a novel trisubstituted furanone, isolated from the invasive pathogen
Diplodia sapinea, a fungus responsible for severe diseases in conifers.[1][2][3] As a bioactive
secondary metabolite, Pinofuranoxin A has demonstrated notable biological activities,
including the complete inhibition of growth of Athelia rolfsii and Phytophthora cambivora.[1][4]
The unique chemical structure of Pinofuranoxin A, featuring a y-lactone core with a
substituted oxirane ring, makes it a molecule of interest for further investigation in drug
discovery and as a potential agrochemical fungicide.

The structural elucidation of Pinofuranoxin A was primarily achieved through Nuclear
Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS). This application note provides the detailed 1H and 13C NMR
spectral data of Pinofuranoxin A, along with the protocols for data acquisition, to serve as a
reference for researchers engaged in natural product chemistry, mycotoxin analysis, and the
development of new therapeutic or agricultural agents.

Chemical Structure

Pinofuranoxin A is chemically formulated as 4-hydroxy-5-methyl-3-((3-methyloxiran-2-
yl)methylene)dihydrofuran-2(3H)-one.
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1H and 13C NMR Spectral Data

The 1H and 13C NMR spectral data for Pinofuranoxin A are summarized in the tables below.
This data is crucial for the identification and structural verification of the compound.

Table 1: 1H NMR Spectral Data of Pinofuranoxin A
(CD30D, 500 MHz)

Position OH (ppm) Multiplicity J (Hz)
4 4.68 brs

5 4.44 q 6.5

6 6.89 dd 21,13
7 3.52 m

8 3.09 dg 21,54
9-CH3 1.37 d 54
10-CH3 1.42 d 6.5

Table 2: 13C NMR Spectral Data of Pinofuranoxin A
(CD30D, 125 MHz)
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Position oC (ppm) DEPT
2 169.0 C

3 127.9 C

4 72.5 CH

5 81.4 CH

6 148.0 CH

7 62.1 CH

8 57.0 CH
9-CH3 17.0 CHS3
10-CH3 18.9 CH3

Experimental Protocols

The following protocols outline the general procedures for acquiring 1H and 13C NMR spectra
of furanone compounds like Pinofuranoxin A.

Sample Preparation

» Sample Weighing: Accurately weigh approximately 1-5 mg of purified Pinofuranoxin A.

e Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated
solvent (e.g., methanol-d4 (CD30D), chloroform-d (CDCI3)). The choice of solvent should be
based on sample solubility and the absence of solvent signals that may overlap with analyte
signals.

o Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

e Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
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 Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for
optimal signal resolution and sensitivity.

e 1H NMR Spectroscopy:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

o Acquisition Parameters:

Spectral Width: ~12-16 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 1-2 seconds

Acquisition Time: 2-4 seconds

o Referencing: The 1H spectrum is referenced to the residual solvent peak (e.g., CD30D at
3.31 ppm).

e 13C NMR Spectroscopy:

o Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30’) is used to obtain a
spectrum with singlets for each carbon.

o Acquisition Parameters:

Spectral Width: ~200-240 ppm

Number of Scans: 1024-4096 (or more, as 13C has low natural abundance)

Relaxation Delay (d1): 2 seconds

Acquisition Time: 1-2 seconds

o Referencing: The 13C spectrum is referenced to the solvent peak (e.g., CD30D at 49.0
ppm).

e 2D NMR Experiments (for structural elucidation):
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o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative
stereochemistry through space correlations.

Data Analysis Workflow

The following diagram illustrates the general workflow from sample isolation to final structure
elucidation using NMR spectroscopy.

NMR Data Acquisition
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Caption: Workflow for NMR-based structural elucidation of Pinofuranoxin A.

Conclusion

The provided 1H and 13C NMR data, along with the outlined protocols, offer a foundational
resource for the identification and characterization of Pinofuranoxin A. This information is
valuable for chemists and biologists working on the synthesis, biosynthesis, and biological
evaluation of this and related natural products. The detailed spectral information will aid in
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quality control, dereplication efforts, and further studies aimed at understanding the structure-
activity relationships of this potent fungal metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12417595#1h-and-13c-nmr-spectral-data-of-
pinofuranoxin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12417595?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8477388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8477388/
https://pubs.acs.org/doi/10.1021/acs.jnatprod.1c00365
https://pubmed.ncbi.nlm.nih.gov/34469140/
https://pubmed.ncbi.nlm.nih.gov/34469140/
https://cris.unibo.it/retrieve/77b14caa-2c02-4d06-8744-774310733a79/J.%20Nat.%20Prod.%202021%2C%2084%2C%202600-2605.pdf
https://www.benchchem.com/product/b12417595#1h-and-13c-nmr-spectral-data-of-pinofuranoxin-a
https://www.benchchem.com/product/b12417595#1h-and-13c-nmr-spectral-data-of-pinofuranoxin-a
https://www.benchchem.com/product/b12417595#1h-and-13c-nmr-spectral-data-of-pinofuranoxin-a
https://www.benchchem.com/product/b12417595#1h-and-13c-nmr-spectral-data-of-pinofuranoxin-a
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12417595?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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